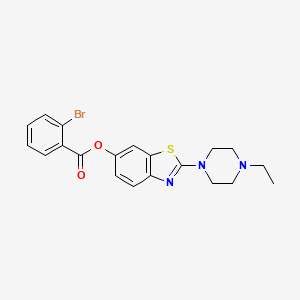

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-bromobenzoate

Description

Properties

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-14(13-18(17)27-20)26-19(25)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXITILXQDYNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-bromobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole intermediate with 1-ethylpiperazine in the presence of a suitable base, such as potassium carbonate.

Bromination: The final step involves the bromination of the benzothiazole-piperazine intermediate using a brominating agent like N-bromosuccinimide (NBS) to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-bromobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form different derivatives.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Substituted benzothiazole derivatives.

Oxidation and Reduction: Oxidized or reduced piperazine derivatives.

Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-bromobenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-bromobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity

The compound shares structural similarities with derivatives such as I-6230 , I-6232 , and I-6373 (ethyl benzoate analogs with pyridazine or isoxazole substituents). Key differences include:

- Substituent Effects : The bromine atom in 2-bromobenzoate enhances electrophilicity compared to methyl or hydrogen substituents in analogs like I-6232 (6-methylpyridazine) or I-6373 (3-methylisoxazole). This may increase reactivity in covalent binding or improve halogen bonding interactions with target proteins.

- Benzothiazoles are known to interact with ATP-binding pockets in kinases, whereas pyridazines often target neurotransmitter receptors.

Physicochemical Properties

A comparative analysis of key properties is outlined below:

<sup>*</sup>LogP values calculated using fragment-based methods.

The higher molecular weight and lipophilicity (LogP) of the bromobenzoate derivative suggest reduced aqueous solubility compared to I-6230 or I-6373, which may impact bioavailability.

Structural and Crystallographic Validation

The compound’s structure has likely been validated using X-ray crystallography, as evidenced by the widespread use of SHELX programs for small-molecule refinement. In contrast, analogs like I-6473 (phenethoxy-linked benzoate) may exhibit conformational flexibility due to longer ether linkages, complicating crystallographic resolution.

Biological Activity

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-bromobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole ring, a piperazine moiety, and a bromobenzoate group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-bromobenzoate can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | [2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-bromobenzoate |

| Molecular Formula | C20H20BrN3O2S |

| Molecular Weight | 426.35 g/mol |

| CAS Number | 953221-54-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced cellular proliferation in cancer cells.

- Receptor Modulation : Interaction with neurotransmitter receptors may influence neuronal signaling pathways.

- Induction of Apoptosis : It has been suggested that the compound can induce programmed cell death in certain cancer cell lines through mitochondrial pathways.

Antimicrobial Properties

Research indicates that 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-bromobenzoate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Antiviral Activity

Preliminary investigations suggest that this compound may also possess antiviral properties. In vitro assays have shown that it can inhibit viral replication in certain models, although further research is required to elucidate the exact mechanisms involved.

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of benzothiazole compounds, including 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-bromobenzoate. The study found that modifications to the piperazine moiety significantly affected biological activity, indicating structure-activity relationships (SAR) that could guide future drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.